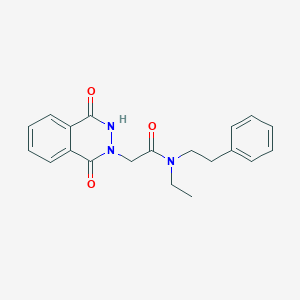![molecular formula C16H17F2N3O3S B7551205 N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine, also known as DMS-0535, is a chemical compound that has been studied for its potential use in pharmaceutical applications.
作用机制
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine works by inhibiting the activity of specific proteins involved in signaling pathways within cells. Specifically, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can disrupt the signaling pathways that contribute to the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce the formation of new blood vessels that feed tumors. Inflammatory diseases have been targeted with this compound due to its ability to reduce inflammation and suppress the immune response. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopamine-producing neurons in the brain.
实验室实验的优点和局限性
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has several advantages for use in lab experiments. It is a highly specific inhibitor of protein kinases, which makes it a useful tool for studying specific signaling pathways and their roles in disease development. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. Its synthesis method is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its interactions with other drugs.
未来方向
There are several future directions for the use of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine in pharmaceutical applications. One potential use is in the treatment of cancer, where this compound could be further developed as a targeted therapy for specific types of cancer. Additionally, this compound could be explored as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the neuroprotective effects of this compound and its potential use in treating neurological disorders such as Parkinson's disease. Finally, the development of more efficient and cost-effective synthesis methods for this compound could make it a more accessible tool for use in lab experiments.
合成方法
The synthesis of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine involves a multi-step process that includes the reaction of 3,5-difluorobenzyl chloride with morpholine, followed by the reaction of the resulting intermediate with pyridine-2-amine and sulfonyl chloride. The final product is obtained through purification and crystallization.
科学研究应用
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted with this compound due to its ability to reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c17-13-7-12(8-14(18)9-13)10-19-16-2-1-15(11-20-16)25(22,23)21-3-5-24-6-4-21/h1-2,7-9,11H,3-6,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISKVGNZPITCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NCC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
![(4-Cyclopentylpiperazin-1-yl)-[1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]methanone](/img/structure/B7551140.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
![1-(furan-2-carbonyl)-N-[[3-(furan-2-carbonylamino)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7551174.png)
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B7551190.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)
